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molecular formula C7H5BrN2O2 B035133 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one CAS No. 105544-36-3

7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one

Cat. No. B035133
M. Wt: 229.03 g/mol
InChI Key: UTPFXZJAASMEDW-UHFFFAOYSA-N
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Patent
US07205295B2

Procedure details

In concentrated hydrochloric acid (8 mL) was stirred intermediate 65 (1.0 g, 3.43 mmol) which was then cooled to 0° C. This was then treated, in parts, with tin dust (0.92 g, 7.8 mmol) and then warmed to 80° C. for 1 hour. The mixture was cooled to room temperature and diluted with water (100 mL). The mixture was stirred to form a precipitate. The solid was collected by filtration, washed with water (10 mL), and dried at 65° C. for 3 hours under a vacuum to give the title compound. MS: M++1=230.9 Da. Intermediate 67: 1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one. In DMF (30 mL) was stirred intermediate 66 (650 mg, 2.83 mmol) and cesium carbonate (3.9 g, 12 mmol). To this was added, dropwise, benzyl bromide (513 mg, 3.0 mmol) and the mixture was stirred overnight at room temperature. The mixture was filtered free of insolubles and the DMF was evaporated at reduced pressure to give a crude oil which was purified by MPLC (90 g silica gel column, 9:1 (methylene chloride/ethyl acetate). The appropriate fractions were combined and evaporated at reduced pressure to give the title compound. MS: M++1=321.0 Da.
[Compound]
Name
Intermediate 67
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
513 mg
Type
reactant
Reaction Step Three
[Compound]
Name
intermediate 66
Quantity
650 mg
Type
reactant
Reaction Step Four
Name
cesium carbonate
Quantity
3.9 g
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[C:13](=[O:14])[CH2:12][O:11][C:10]2[N:15]=[CH:16][C:17]([Br:19])=[CH:18][C:9]1=2)C1C=CC=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+].C(Br)C1C=CC=CC=1>CN(C=O)C>[Br:19][C:17]1[CH:16]=[N:15][C:10]2[O:11][CH2:12][C:13](=[O:14])[NH:8][C:9]=2[CH:18]=1 |f:1.2.3|

Inputs

Step One
Name
Intermediate 67
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
1-Benzyl-7-bromo-1H-pyrido[2,3-b][1,4]oxazin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=C(OCC1=O)N=CC(=C2)Br
Step Three
Name
Quantity
513 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
intermediate 66
Quantity
650 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
3.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered free of insolubles
CUSTOM
Type
CUSTOM
Details
the DMF was evaporated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified by MPLC (90 g silica gel column, 9:1 (methylene chloride/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(OCC(N2)=O)N=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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